(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid
CAS No.: 136465-85-5
VCID: VC0019060
Molecular Formula: C18H23NO4
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.

Description | (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic acid is a chemical compound with specific physical and chemical properties . Its predicted boiling point is approximately 495.9±38.0 °C, and its density is estimated to be 1.220±0.06 g/cm3 . It is expected to be soluble in ethanol and methanol . Decahydroisoquinoline-3-carboxylic acid, with the molecular formula C10H17NO2, is related to this compound . It has a molecular weight of 183.25 g/mol . Computed descriptors for decahydroisoquinoline-3-carboxylic acid include its IUPAC name, 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid, as well as its InChI and SMILES notations . Another similar compound is (r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid, which has a molecular weight of 311.3 g/mol and the molecular formula C18H17NO4 . In the context of research, particularly when creating a research assistant resume, it is important to highlight skills in data interpretation and collaborative research techniques . A strong resume should showcase research skills, knowledge of research methodologies, and the ability to work independently . Action verbs that can be used in a research assistant resume include analyzed, collaborated, conducted, documented, and facilitated . |
---|---|
CAS No. | 136465-85-5 |
Product Name | (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid |
Molecular Formula | C18H23NO4 |
Molecular Weight | 317.4 g/mol |
IUPAC Name | (3S,4aS,8aS)-2-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C18H23NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21)/t14-,15+,16-/m0/s1 |
Standard InChIKey | OJDLZOUHAPYVTA-XHSDSOJGSA-N |
SMILES | C1CCC2CN(C(CC2C1)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1CCC2CN(C(CC2C1)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Synonyms | (3S,4aS,8aS)-Octahydro-2,3(1H)-isoquinolinedicarboxylic Acid 2-(Phenylmethyl) Ester; |
PubChem Compound | 18650729 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume